molecular formula C10H8N4O3S B11371114 N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11371114
M. Wt: 264.26 g/mol
InChI Key: LOTPYTKCHZTOKL-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group, a methyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methyl-5-nitrophenyl.

    Formation of Thiadiazole Ring: The nitrated compound is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products:

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Anti-inflammatory Properties: It may exhibit anti-inflammatory effects, making it a candidate for drug development.

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: It may be used in the formulation of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The nitrophenyl group and thiadiazole ring are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
  • 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Comparison:

Uniqueness: N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H8N4O3S/c1-6-2-3-7(14(16)17)4-8(6)11-10(15)9-5-18-13-12-9/h2-5H,1H3,(H,11,15)

InChI Key

LOTPYTKCHZTOKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CSN=N2

Origin of Product

United States

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